3-(methylsulfanyl)-N-(3-phenoxybenzyl)aniline
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-[(3-phenoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-23-20-12-6-8-17(14-20)21-15-16-7-5-11-19(13-16)22-18-9-3-2-4-10-18/h2-14,21H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYJEWQPPXFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-(3-phenoxybenzyl)aniline typically involves the reaction of 3-phenoxybenzyl chloride with 3-(methylsulfanyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-(3-phenoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
3-(methylsulfanyl)-N-(3-phenoxybenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-(3-phenoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(methylsulfanyl)-N-(3-phenoxybenzyl)aniline and related compounds:
Structural and Functional Analysis
- Electron Effects : The methylsulfanyl group (-SMe) in the target compound donates electrons via resonance, contrasting with the electron-withdrawing sulfonyl (-SO₂Me) group in 4-methanesulfonyl-N-(3-phenylpropyl)aniline . This difference may influence reactivity in substitution or coupling reactions.
- Steric and Lipophilic Effects: The 3-phenoxybenzyl substituent introduces significant steric hindrance compared to alkyl or methoxybenzyl groups in analogs . This bulk may reduce solubility in aqueous media but enhance binding to hydrophobic targets.
- Coordination Chemistry : Compounds like N-(3-methylpentan-2-yl)-3-(methylsulfanyl)aniline demonstrate utility in forming copper(II) complexes (e.g., Schiff base ligands), suggesting the target compound could similarly act as a ligand in catalysis or material science .
Physicochemical Properties
- Solubility: Branched alkyl substituents (e.g., 2-methylpropyl) improve solubility in organic solvents, while aromatic groups (e.g., phenoxybenzyl) favor solubility in aromatic or chlorinated solvents .
- Thermal Stability: The methoxy group in N-[(4-methoxyphenyl)methyl]-3-(methylsulfanyl)aniline may enhance thermal stability compared to the target compound’s phenoxy group, which could decompose at high temperatures due to ether linkage fragility .
Q & A
Q. What are the primary synthetic routes for 3-(methylsulfanyl)-N-(3-phenoxybenzyl)aniline, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution, where 3-(methylsulfanyl)aniline reacts with 3-phenoxybenzyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH). Solvents like dimethylformamide (DMF) or acetonitrile are used at 60–80°C for 12–24 hours. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield (typically 60–75%) and purity. Characterization by HPLC and NMR ensures structural fidelity .
Q. How does the methylsulfanyl group influence the compound’s physicochemical properties?
The methylsulfanyl (–SMe) group enhances hydrophobicity and electron-donating effects, increasing lipophilicity (logP ~3.5) and altering π-π stacking interactions. This group also participates in hydrogen bonding and redox reactions, impacting solubility in polar aprotic solvents. Computational studies (e.g., DFT) can model electronic effects on the aromatic ring .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, –SMe at δ 2.5 ppm).
- FT-IR : Stretching vibrations for N–H (~3300 cm⁻¹), C–S (~700 cm⁻¹), and aromatic C–C (~1600 cm⁻¹).
- MS : Molecular ion peak at m/z ~333 (M⁺) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect biological activity in related compounds?
Comparative studies show that substituting the phenoxy group at the para position (vs. meta) increases binding affinity to cytochrome P450 enzymes by 30%. Similarly, replacing –SMe with –SO₂Me (methylsulfonyl) reduces antimicrobial activity but enhances metabolic stability. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values)?
- Standardized assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Control for redox activity : The –SMe group may interfere with MTT assays; use alternative viability tests (e.g., ATP luminescence).
- Molecular docking : Validate target engagement (e.g., kinase inhibition) and compare with analogs in public databases (PDB, ChEMBL) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., TPSA ~50 Ų suggests moderate blood-brain barrier penetration).
- Metabolic stability : Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation of –SMe to sulfoxide) using Schrödinger’s BioLuminate.
- Free-energy perturbation : Optimize binding to G-protein-coupled receptors by modeling substituent effects on binding pockets .
Methodological Recommendations
- Synthesis : Use microwave-assisted synthesis to reduce reaction time (from 24 hours to 2–4 hours) .
- Biological Testing : Pair in vitro assays with ex vivo models (e.g., liver microsomes) to assess metabolic pathways .
- Data Interpretation : Apply multivariate analysis to decouple electronic and steric effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
